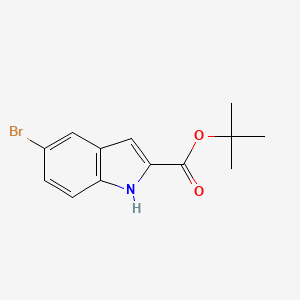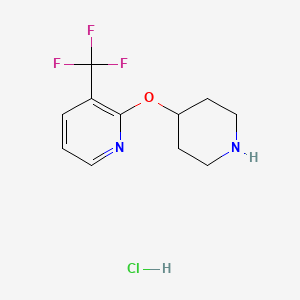
2-(Piperidin-4-yloxy)-3-(trifluoromethyl)pyridine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Piperidin-4-yloxy)-3-(trifluoromethyl)pyridine hydrochloride is a chemical compound known for its unique structure and properties. It consists of a pyridine ring substituted with a piperidin-4-yloxy group and a trifluoromethyl group, and it is commonly used in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-yloxy)-3-(trifluoromethyl)pyridine hydrochloride typically involves the reaction of 2-chloro-3-(trifluoromethyl)pyridine with piperidin-4-ol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
化学反应分析
Types of Reactions
2-(Piperidin-4-yloxy)-3-(trifluoromethyl)pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the piperidin-4-yloxy group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: It is susceptible to hydrolysis, especially under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide are used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation can produce various oxidized forms of the compound .
科学研究应用
2-(Piperidin-4-yloxy)-3-(trifluoromethyl)pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(Piperidin-4-yloxy)-3-(trifluoromethyl)pyridine hydrochloride involves its interaction with specific molecular targets. The piperidin-4-yloxy group and the trifluoromethyl group play crucial roles in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed effects .
相似化合物的比较
Similar Compounds
- 2-(Piperidin-4-yloxy)pyridine hydrochloride
- 2-(Piperidin-4-yloxy)pyrimidine hydrochloride
- 5-(Piperidin-4-yl)-2-(trifluoromethyl)pyridine hydrochloride
Uniqueness
2-(Piperidin-4-yloxy)-3-(trifluoromethyl)pyridine hydrochloride is unique due to the presence of both the piperidin-4-yloxy group and the trifluoromethyl group, which confer distinct chemical and biological properties. These structural features make it a valuable compound in various research and industrial applications .
属性
分子式 |
C11H14ClF3N2O |
|---|---|
分子量 |
282.69 g/mol |
IUPAC 名称 |
2-piperidin-4-yloxy-3-(trifluoromethyl)pyridine;hydrochloride |
InChI |
InChI=1S/C11H13F3N2O.ClH/c12-11(13,14)9-2-1-5-16-10(9)17-8-3-6-15-7-4-8;/h1-2,5,8,15H,3-4,6-7H2;1H |
InChI 键 |
ZFWDYRRARDZAEO-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC1OC2=C(C=CC=N2)C(F)(F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


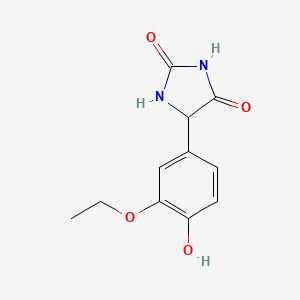
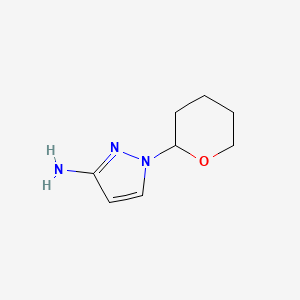

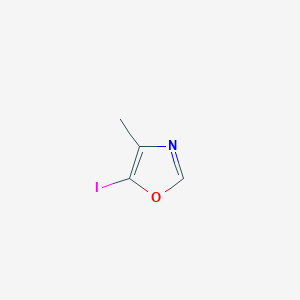
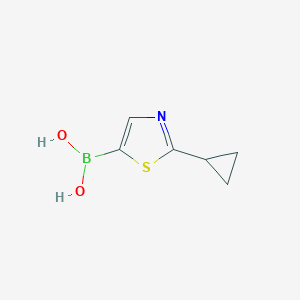
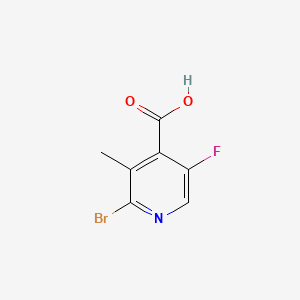
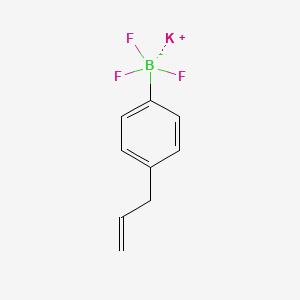

![3-(6-Amino-1-oxo-3,5,6,7-tetrahydrocyclopenta[f]isoindol-2-yl)piperidine-2,6-dione](/img/structure/B13466764.png)
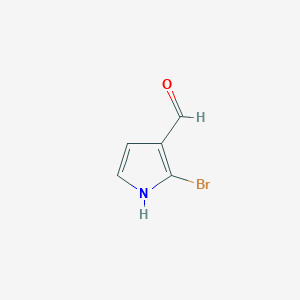
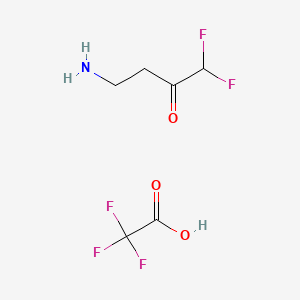
![Tert-butyl 4-[4-(hydroxymethyl)oxan-4-yl]piperidine-1-carboxylate](/img/structure/B13466772.png)

